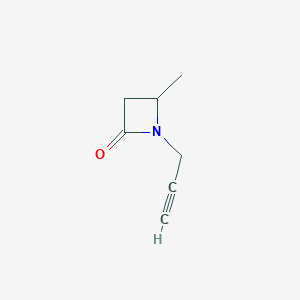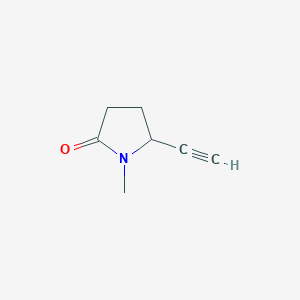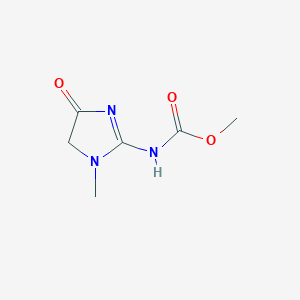
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol, also known as BZPEN, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BZPEN belongs to the family of benzothiazole derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. In particular, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can induce DNA damage and cell death in cancer cells.
Biochemische Und Physiologische Effekte
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In microbial cells, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to inhibit the growth and proliferation of various pathogenic bacteria and viruses. In addition, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has several advantages for use in lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups. In addition, the mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol. One area of interest is the development of novel derivatives of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol with improved biological activities and pharmacokinetic properties. Another area of interest is the elucidation of the mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol, which could lead to the development of more targeted and effective therapies. Finally, the use of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol as a fluorescent probe for the detection of heavy metal ions in water is an area of growing interest, and further research in this area could lead to the development of new environmental monitoring tools.
Synthesemethoden
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can be synthesized through a multi-step process starting from 2-aminobenzenethiol and 4-penten-2-one. The first step involves the condensation of 2-aminobenzenethiol with acetic anhydride to form 2-acetamidobenzenethiol. This compound is then treated with sodium hydroxide to obtain 2-mercaptobenzenethiol. In the next step, 4-penten-2-one is added to the reaction mixture, and the resulting product is purified by column chromatography to obtain 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. In medicinal chemistry, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In materials science, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental chemistry, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Eigenschaften
CAS-Nummer |
116058-96-9 |
|---|---|
Produktname |
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol |
Molekularformel |
C12H13NOS |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C12H13NOS/c1-3-9(8(2)14)12-13-10-6-4-5-7-11(10)15-12/h3-9,14H,1H2,2H3 |
InChI-Schlüssel |
SOZLUISJBSHCPY-UHFFFAOYSA-N |
SMILES |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
Kanonische SMILES |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
Synonyme |
2-Benzothiazoleethanol,beta-ethenyl-alpha-methyl-,(R*,S*)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)











![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)